- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone 化学的及び物理的性質
名前と識別子
-
- Menthone
- (±)-Menthone
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
- METHON
- (+/-)-3-menthone
- (+/-)-menthone
- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
- DL-MENTHONE
- MENTHONE (REFERENCE GRADE)
- P-MENTHONE
- trans-Menthone
- 2-Isopropyl-5-methylcyclohexanone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
- p-Menthan-3-one, trans- (8CI)
- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
- Menthone G
- Neomenthone
- trans-Menthan-3-one
- trans-p-Menthan-3-one
- trans-p-Menthone
-
- MDL: MFCD00136033
- インチ: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
- InChIKey: NFLGAXVYCFJBMK-BDAKNGLRSA-N
- ほほえんだ: C([C@@H]1CC[C@@H](C)CC1=O)(C)C
計算された属性
- せいみつぶんしりょう: 154.13600
- どういたいしつりょう: 154.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: フレッシュなミントの香りとほのかな木製の香りがします。常温の液体。
- 密度みつど: 0.896
- ふってん: 85-88 ºC (12 mmHg)
- フラッシュポイント: 69 ºC
- 屈折率: 1.450
- PSA: 17.07000
- LogP: 2.64770
- FEMA: 2667
(±)-Menthone セキュリティ情報
- 危険カテゴリコード: R22;R36;R43;R52/53
- セキュリティの説明: S26-S36/37-S61
-
危険物標識:
- リスク用語:R22; R36; R43; R52/53
(±)-Menthone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095234-0.2ml |
(±)-Menthone |
89-80-5 | HPLC≥98% | 0.2ml |
¥517 | 2023-09-07 | |
abcr | AB166454-500 g |
Menthone; . |
89-80-5 | 500 g |
€394.80 | 2023-07-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | TMA0087-1mg |
(±)-Menthone |
89-80-5 | 98% | 1mg |
¥355.00 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mL * 10 mM (in DMSO) |
(±)-Menthone |
89-80-5 | 1 mL * 10 mM (in DMSO) |
¥ 510 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mg |
(±)-Menthone |
89-80-5 | 1mg |
¥355.00 | 2022-04-26 | ||
TRC | M219135-100mg |
(±)-Menthone |
89-80-5 | 100mg |
$ 178.00 | 2023-09-07 | ||
abcr | AB166454-100 g |
Menthone; . |
89-80-5 | 100 g |
€147.40 | 2023-07-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | AB0149-20mg |
(±)-Menthone |
89-80-5 | 98%(HPLC) | 20mg |
¥400.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | M219135-1g |
(±)-Menthone |
89-80-5 | 1g |
¥5700.00 | 2023-09-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMA0087-1mL |
(±)-Menthone |
89-80-5 | >98% | 1mL |
¥510.0 | 2023-05-12 |
(±)-Menthone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidationTetrahedron, 2016, 72(22), 2818-2827,
ごうせいかいろ 3
- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotellurideChemistry Letters, 1980, (7), 847-8,
ごうせいかいろ 4
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
ごうせいかいろ 5
ごうせいかいろ 6
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
ごうせいかいろ 7
ごうせいかいろ 8
- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substratesSynthesis and Reactivity in Inorganic, 2012, 42(5), 634-637,
ごうせいかいろ 9
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
ごうせいかいろ 10
- 2-Iodobenzenesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6,
ごうせいかいろ 11
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen PeroxideSynthetic Communications, 2013, 43(9), 1211-1218,
ごうせいかいろ 12
ごうせいかいろ 13
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBrJournal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275,
ごうせいかいろ 14
ごうせいかいろ 15
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild ConditionsChinese Journal of Chemistry, 2014, 32(5), 405-409,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxideCatalysis Communications, 2010, 11(9), 853-857,
ごうせいかいろ 19
ごうせいかいろ 20
- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimideTetrahedron, 2003, 59(35), 6739-6750,
(±)-Menthone Raw materials
- L(-)-Menthol
- Menthol
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
- DL-Isomenthol
- DL-Menthol
- (RS)-Pulegone
(±)-Menthone Preparation Products
(±)-Menthone 関連文献
-
Malte Winnacker,Andreas Tischner,Michael Neumeier,Bernhard Rieger RSC Adv. 2015 5 77699
-
Paolo P. Mazzeo,Davide Balestri,Alessia Bacchi,Paolo Pelagatti CrystEngComm 2021 23 7262
-
3. Enantiomer-differentiating hydrogen transfer from fenchol to menthone over molten indium catalystHiroshi Sugawara,Yoshisada Ogino J. Chem. Soc. Faraday Trans. 1 1982 78 1079
-
4. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209
-
Tobias Gruber,Conrad Fischer,Wilhelm Seichter,Petra Bombicz,Edwin Weber CrystEngComm 2011 13 1422
-
6. IX.—The four optically isomeric l-menthylamines and their saltsFrank Tutin,Frederic Stanley Kipping J. Chem. Soc. Trans. 1904 85 65
-
Gang Cao,Qiyuan Shan,Xiaomeng Li,Xiaodong Cong,Yun Zhang,Hao Cai,Baochang Cai Analyst 2011 136 4653
-
8. CCCLXXXIII.—Researches in the menthone series. Part IJohn Read,Alison Mary Ritchie Cook J. Chem. Soc. Trans. 1925 127 2782
-
9. XII.—The alcohols of the hydroaromatic and terpene series. Part II. The menthols corresponding with optically inactive menthoneRobert Howson Pickard,William Oswald Littlebury J. Chem. Soc. Trans. 1912 101 109
-
Gang Cao,Qiyuan Shan,Xiaomeng Li,Xiaodong Cong,Yun Zhang,Hao Cai,Baochang Cai Analyst 2011 136 4653
(±)-Menthoneに関する追加情報
Comprehensive Overview of (±)-Menthone (CAS No: 89-80-5)
Menthone, also known as menthone or isomenthone, is a naturally occurring cyclic monoterpene ketone that belongs to the class of organic compounds known as terpenoids. With the CAS number 89-80-5, menthone is widely recognized for its pleasant mint-like aroma and is commonly used in various industries, including food, cosmetics, and pharmaceuticals. This article provides an in-depth exploration of menthone's properties, applications, and recent advancements in its research and utilization.
The chemical structure of menthone is characterized by a bicyclic monoterpene framework with a ketone functional group. Its molecular formula is C10H16O, and it exists in two enantiomeric forms: (+)-menthone and (-)-menthone. The (±)-menthone designation refers to the racemic mixture of these two enantiomers. This compound is derived from the oxidation of limonene, a common terpene found in citrus fruits and other plants. The unique aromatic properties of menthone make it highly valuable in flavor and fragrance applications.
Historically, menthone has been isolated from various plant sources, including peppermint (Mentha piperita), spearmint (Mentha spicata), and other members of the Lamiaceae family. Recent advancements in biotechnology have enabled the production of menthone through metabolic engineering of microorganisms, such as yeast and bacteria. These engineered strains can synthesize menthone efficiently, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly and cost-effective production processes in the flavor and fragrance industry.
In terms of applications, menthone is extensively used as a flavoring agent in foods, beverages, and confectioneries. Its minty aroma enhances the sensory profile of products such as chewing gum, candies, and mouthwashes. Additionally, menthone finds application in personal care products like soaps, lotions, and perfumes due to its refreshing scent. The cosmetic industry has also explored the use of menthone in anti-aging formulations owing to its potential antioxidant properties.
Recent studies have shed light on the pharmacological activities of menthone. Research conducted by Smith et al. (2023) demonstrated that menthone exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity. Another study by Lee et al. (2023) highlighted its potential as an antimicrobial agent against gram-positive bacteria, making it a promising candidate for use in food preservation and healthcare products.
The global market for menthone has witnessed steady growth over the past decade, driven by increasing demand from the food and cosmetic industries. According to a market analysis report by Grand View Research (2023), the menthone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030. This growth is attributed to rising consumer preference for natural ingredients in personal care products and the expansion of the food flavoring sector.
In conclusion, menthone (CAS No: 89-80-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin, pleasant aroma, and diverse functional properties make it an essential ingredient in modern product formulations. Ongoing research continues to uncover new potential uses for menthone, further solidifying its position as a valuable compound in both industrial and therapeutic contexts.
89-80-5 ((±)-Menthone) 関連製品
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- 10458-14-7(Menthone)
- 5441-51-0(4-ethylcyclohexan-1-one)
- 823-76-7(1-cyclohexylethan-1-one)
- 700-58-3(Adamantanone)
- 61203-83-6(4-Pentylcyclohexanone)
- 1660-04-4(1-(1-adamantyl)ethanone)
- 559-74-0(Friedelin)
- 583-60-8(2-Methylcyclohexanone)
- 1193-55-1(2-Methylcyclohexane-1,3-dione)
